Methyl 3,5-diamino-4-chlorobenzoate
Description
Methyl 3,5-diamino-4-chlorobenzoate is a benzoic acid derivative featuring a methyl ester group, two amino substituents at positions 3 and 5, and a chlorine atom at position 4. Compounds with similar frameworks, such as Isobutyl 3,5-diamino-4-chlorobenzoate (CAS 32961-44-7) and Propan-2-yl 3,5-diamino-4-chlorobenzoate (CAS 40362-33-2), are well-documented and serve as key comparators . These derivatives are often utilized in pharmaceutical synthesis, such as Lesinurad (a gout medication), highlighting their relevance in medicinal chemistry .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3,5-diamino-4-chlorobenzoate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,10-11H2,1H3 |
InChI Key |
QSBFYMBFQLOZNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)N)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ester group and substitution patterns significantly influence molecular weight, solubility, and stability. Below is a comparative analysis:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Water Hazard (WGK) |
|---|---|---|---|---|---|
| Isobutyl 3,5-diamino-4-chlorobenzoate | 32961-44-7 | C₁₁H₁₅ClN₂O₂ | 242.7 | ≥95% | 1 (low hazard) |
| Propan-2-yl 3,5-diamino-4-chlorobenzoate | 40362-33-2 | C₁₀H₁₃ClN₂O₂ | ~228.7* | N/A | N/A |
| Methyl 3-amino-4-chlorobenzoate | 40872-87-5 | C₈H₈ClNO₂ | 185.6 | N/A | N/A |
Note: Molecular weight for Propan-2-yl derivative is calculated based on formula. Methyl 3,5-diamino-4-chlorobenzoate (hypothetical) would have a formula close to C₈H₈ClN₂O₂ with a molecular weight of ~200.6.
Key Observations:
- Ester Group Impact: Methyl esters (e.g., Methyl 3-amino-4-chlorobenzoate) exhibit lower molecular weights and higher polarity compared to bulkier esters like isobutyl or propan-2-yl .
- Substituent Effects: The presence of two amino groups in the 3,5-diamino derivatives enhances solubility in polar solvents, whereas chlorine at position 4 increases electronegativity and stability .
Stability and Reactivity
- Isobutyl 3,5-diamino-4-chlorobenzoate: Stable under normal storage conditions but incompatible with oxidizing agents. Thermal decomposition releases hazardous gases like HCl and CO .
Toxicity and Environmental Impact
- Isobutyl 3,5-diamino-4-chlorobenzoate: Classified as WGK 1 (low aquatic hazard) but poses risks of skin/eye irritation .
- Methyl 3-amino-4-chlorobenzoate: No direct hazard data, but structurally similar mono-amino esters may share mild irritant properties.
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